1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant application of compounds structurally related to 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone is in the synthesis and characterization of novel derivatives. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized and characterized, showcasing the utility of related compounds in developing novel chemical entities with potential biological activities (Bhat et al., 2018).
Antimicrobial Activity
Another critical application is in the synthesis of compounds with antimicrobial properties. Research has demonstrated the synthesis of pyridines, pyrimidinones, and oxazinones derivatives as antimicrobial agents, starting from citrazinic acid, which shares a similar synthetic pathway to the compound of interest (Hossan et al., 2012).
Antiviral and Anti-inflammatory Applications
Furthermore, the structural framework of such compounds is utilized in the development of antiviral and anti-inflammatory agents. For instance, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives have been synthesized, incorporating various moieties and exhibiting moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).
Drug Development
The unique structural features of such compounds make them suitable candidates for drug development, particularly in targeting specific enzymes or receptors involved in disease processes. For example, compounds have been developed with potential for imaging of IRAK4 enzyme in neuroinflammation using PET scans, showcasing the application in biomedical imaging and diagnostics (Wang et al., 2018).
Mechanism of Action
Target of Action
The compound “1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone” is likely to target tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases . It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of the substrate proteins, thereby altering the signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. For instance, it can disrupt the signaling pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth . .
Result of Action
The primary result of the compound’s action is the inhibition of tyrosine kinase activity, which can lead to the suppression of various cellular processes, including cell growth and proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinases, such as certain types of leukemia .
Properties
IUPAC Name |
1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-4-5-18-15(10-12)21-16-11-17(20-13(2)19-16)23-8-6-22(7-9-23)14(3)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRZKIXFPNOYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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